2-(2,4,6-Trifluorophenoxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8F3NO |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2-(2,4,6-trifluorophenoxy)aniline |
InChI |
InChI=1S/C12H8F3NO/c13-7-5-8(14)12(9(15)6-7)17-11-4-2-1-3-10(11)16/h1-6H,16H2 |
InChI Key |
PVAREGRBBXQASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,4,6 Trifluorophenoxy Aniline and Analogous Phenoxy Aniline Systems
Strategies for the Formation of the 2-Phenoxy Linkage
The creation of the ether linkage between the two aromatic rings is a critical step in the synthesis of 2-(2,4,6-trifluorophenoxy)aniline and its analogs. Several methods have been developed to achieve this, with Nucleophilic Aromatic Substitution (SNAr) and copper-catalyzed cross-coupling reactions being the most prominent.
Nucleophilic Aromatic Substitution (SNAr) with Polyfluorinated Phenols
Nucleophilic aromatic substitution (SNAr) is a powerful tool for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In the context of synthesizing this compound, this typically involves the reaction of an activated aryl halide with a polyfluorinated phenol (B47542).
The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group (typically a halide), as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org For the synthesis of the target molecule, a common approach involves reacting 1-fluoro-2-nitrobenzene (B31998) with 2,4,6-trifluorophenol (B1297822) in the presence of a base. The nitro group in the ortho position of the fluoro-aromatic compound strongly activates the ring towards nucleophilic attack by the phenoxide ion generated from 2,4,6-trifluorophenol.
A general representation of this reaction is as follows:
Reaction of 1-fluoro-2-nitrobenzene with 2,4,6-trifluorophenol to form 2-(2,4,6-trifluorophenoxy)-1-nitrobenzene.
The resulting nitro-substituted diaryl ether can then be reduced to the desired aniline (B41778) derivative.
Regioselectivity is a crucial consideration in SNAr reactions, especially when multiple potential leaving groups are present on the aromatic ring. The leaving group ability in SNAr reactions generally follows the trend F > Cl > Br > I. wuxiapptec.com This is because the more electronegative fluorine atom better stabilizes the transition state.
When a polyhalogenated aromatic compound is used as the substrate, the position of the nucleophilic attack is influenced by the electronic effects of the substituents. For instance, in the reaction of a dihalobenzene with a phenol, the presence of an electron-withdrawing group will direct the incoming nucleophile to the position ortho or para to it. wikipedia.org Quantum mechanics calculations can be employed to predict the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile. wuxiapptec.com For example, in the SNAr reaction of methyl 2,6-dichloronicotinate with phenols, the reaction proceeds with high regioselectivity to form 6-aryloxy ethers. consensus.appcolab.ws
Copper-Catalyzed Cross-Coupling Reactions (Ullmann-Type) for Aryl Ether Formation
The Ullmann condensation, a copper-catalyzed reaction, is a classic and widely used method for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org While traditional Ullmann reactions often required harsh conditions, modern variations have been developed that utilize soluble copper catalysts and milder reaction conditions. organic-chemistry.orgacs.org
The general mechanism for the Ullmann ether synthesis is believed to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the phenoxide to form a copper(III) intermediate, which then undergoes reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org A variety of copper sources can be used, including copper powder, copper(I) salts (e.g., CuI, CuBr), and copper(II) salts. wikipedia.orgjsynthchem.com The choice of base is also critical, with cesium carbonate often being effective. acs.org
| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield |
| CuI/L-proline | Aryl Iodide | Phenol | K2CO3 | DMSO | 90 | Good to Excellent |
| Cu2O nanoparticles | Aryl Halide | Phenol | Cs2CO3 | THF | Reflux | Good |
| CuI/TMEDA | 2,x-dihalopyridines | Phenol | Cs2CO3 | DMF | 110-130 | Good to High |
Table 1: Examples of Copper-Catalyzed Diaryl Ether Synthesis. nih.govnih.gov
Other Established Etherification Protocols Applicable to Fluorinated Systems
While SNAr and Ullmann-type reactions are the most common, other etherification methods can be applied to the synthesis of fluorinated phenoxy-anilines. For instance, palladium-catalyzed C-O cross-coupling reactions, analogous to the Buchwald-Hartwig amination, have been developed for the formation of diaryl ethers. These reactions often exhibit high functional group tolerance and can proceed under milder conditions than traditional Ullmann reactions. wikipedia.org
Introduction and Functional Group Transformation of the Amino Moiety
The amino group in this compound can be introduced either before or after the formation of the ether linkage.
A common strategy involves the use of a nitro-substituted precursor, as seen in the SNAr approach. The nitro group serves as a powerful activating group for the etherification step and can be subsequently reduced to an amino group. google.com Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media, are effective for this transformation. google.com
Alternatively, the amino group can be present in one of the starting materials. For example, an aminophenol can be coupled with a fluorinated aryl halide. However, the free amino group can sometimes interfere with the coupling reaction, necessitating the use of a protecting group.
Another approach is the direct amination of a pre-formed phenoxy-benzene derivative. This can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide or triflate. wikipedia.org
The synthesis of fluorinated anilines can also be achieved through various other methods, such as the copper-catalyzed amination of aryl halides. researchgate.net For instance, 2,4,6-tris(trifluoromethyl)aniline (B44841) has been synthesized from 1,3,5-tris(trifluoromethyl)benzene (B44845) via deprotonation, iodination, and subsequent copper-catalyzed amination. researchgate.net
The choice of synthetic route ultimately depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process.
Catalytic Reduction of Nitro Aromatic Precursors to Aniline
A prevalent and industrially significant method for synthesizing anilines is the reduction of the corresponding nitroaromatic compounds. sci-hub.st This transformation can be achieved through various catalytic systems, broadly categorized into heterogeneous catalytic hydrogenation and chemical reduction methods.
Heterogeneous Catalytic Hydrogenation Methods
Heterogeneous catalytic hydrogenation is a widely employed technique for the reduction of nitroarenes due to its efficiency and the generation of minimal waste. sci-hub.stmdpi.com This method involves the use of a solid catalyst, typically a transition metal, in a different phase from the reactants. youtube.com The reaction is carried out with molecular hydrogen, which is a readily available and cost-effective reducing agent. youtube.com
Commonly used catalysts for this transformation include platinum group metals such as palladium and platinum, as well as nickel. youtube.comwiley.com These metals are often supported on materials like carbon to enhance their activity and stability. youtube.com The choice of catalyst, support, solvent, reaction temperature, and hydrogen pressure are critical parameters that influence the rate and selectivity of the hydrogenation. wiley.com For instance, palladium on charcoal is a frequently used catalyst for such reductions. youtube.com The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place, followed by the desorption of the aniline product. youtube.com
While highly effective, the chemoselectivity of catalytic hydrogenation can be a concern when other reducible functional groups are present in the molecule. sci-hub.st However, by carefully selecting the catalyst and reaction conditions, it is often possible to achieve selective reduction of the nitro group. For example, sulfided platinum catalysts have been used for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st
Table 1: Comparison of Catalysts in Heterogeneous Hydrogenation
| Catalyst | Support | Typical Conditions | Advantages | Disadvantages |
| Palladium (Pd) | Carbon (C) | H₂, room temperature/low pressure | High activity, good selectivity | Can be pyrophoric, potential for dehalogenation |
| Platinum (Pt) | Carbon (C) | H₂, room temperature/low pressure | High activity, robust | May require harsher conditions than Pd |
| Nickel (Ni) | Raney Ni | H₂, higher temperature/pressure | Cost-effective | Lower selectivity, requires harsher conditions |
Chemical Reduction Strategies (e.g., Metal-Acid Systems)
Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specific chemoselectivity is required or when specialized high-pressure equipment is unavailable. A classic and enduring method is the use of a metal in the presence of an acid. youtube.com
The Béchamp reduction, which historically utilized iron filings in acidic medium, is a well-known example. sci-hub.st Modern variations of this method employ other metals such as tin, zinc, and indium in conjunction with acids like hydrochloric acid or acetic acid. sci-hub.styoutube.com For example, the reduction of nitrobenzene (B124822) to aniline can be effectively carried out using tin and concentrated hydrochloric acid. youtube.com In this reaction, the metal acts as the electron donor, and the acid provides the necessary protons for the reduction of the nitro group. sci-hub.st
A key advantage of metal-acid systems is their ability to tolerate a wide range of functional groups that might be sensitive to catalytic hydrogenation. However, a significant drawback is the generation of stoichiometric amounts of metal salt waste, which can pose environmental concerns. researchgate.net
Table 2: Common Metal-Acid Systems for Nitro Group Reduction
| Metal | Acid | Key Features |
| Iron (Fe) | Acetic Acid/HCl | Cost-effective, widely used historically |
| Tin (Sn) | Hydrochloric Acid | Effective for laboratory-scale synthesis |
| Zinc (Zn) | Acetic Acid/HCl | Milder reducing agent |
Direct Amination Approaches to Aryl Halides
Direct amination of aryl halides presents an alternative and increasingly popular route for the synthesis of aromatic amines, including phenoxy-aniline systems. nih.govrsc.org This approach involves the formation of a carbon-nitrogen bond by reacting an aryl halide with an ammonia (B1221849) equivalent. nih.govrsc.org The reactivity of the aryl halide towards amination is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.govrsc.org
Metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts, have revolutionized direct amination. organic-chemistry.org These methods allow for the coupling of aryl halides with a variety of nitrogen sources, including ammonia, under relatively mild conditions. nih.govrsc.orgorganic-chemistry.org The choice of ligand coordinated to the metal center is crucial for the success of these reactions, influencing both catalytic activity and selectivity. organic-chemistry.org For instance, the use of bulky biarylphosphine ligands with palladium catalysts has enabled the amination of aryl chlorides with ammonia at or near room temperature. organic-chemistry.org
Transition-metal-free amination methods have also been developed, often requiring microwave irradiation or specific reaction conditions to proceed. organic-chemistry.org These methods can be particularly useful for the synthesis of meta-substituted anilines from ortho- or para-substituted aryl halides, potentially proceeding through a benzyne (B1209423) intermediate. organic-chemistry.org
Synthesis of Key Intermediates and Building Blocks
Preparation of 2,4,6-Trifluorophenol Derivatives
2,4,6-Trifluorophenol is a crucial building block for the target molecule. nih.gov Its synthesis can be approached through various methods. One common strategy involves the fluorination of phenol or its derivatives. Another approach is the Sandmeyer reaction, starting from 2,4,6-trifluoroaniline (B1293507). sigmaaldrich.comnih.gov This aniline can be diazotized and subsequently hydrolyzed to yield the corresponding phenol.
Furthermore, specific derivatives of 2,4,6-trifluorophenol can be prepared. For example, bromination of 2,3,6-trifluorophenol (B39209) can yield 4-bromo-2,3,6-trifluorophenol. google.com The synthesis of halogenated phenols, such as 2,4,6-trichlorophenol, can be achieved by the direct chlorination of phenol. google.comwikipedia.orgsciencemadness.org Similarly, bromination of aniline can lead to the formation of 2,4,6-tribromoaniline. youtube.com The synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) has also been reported through the bromination of 4-(trifluoromethoxy)aniline. google.com
Synthesis of Ortho-Substituted Nitrobenzene Precursors for Phenoxy Coupling
The other key component for the synthesis of the target molecule is an ortho-substituted nitrobenzene that can undergo a nucleophilic aromatic substitution reaction with the 2,4,6-trifluorophenoxide. A common precursor would be a dihalonitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.
The synthesis of these precursors often starts from commercially available materials. For example, the nitration of fluorobenzene (B45895) or chlorobenzene (B131634) can yield a mixture of ortho and para isomers, from which the desired ortho-substituted nitrobenzene can be separated. The direct coupling of aniline and nitrobenzene has also been explored as a method for nucleophilic aromatic substitution of hydrogen. researchgate.net
In some cases, multi-step synthetic sequences are required to introduce the necessary substituents on the nitrobenzene ring. For instance, the synthesis of 2,6-dichloro-4-trifluoromethylaniline often starts from p-chlorobenzotrifluoride, which is then subjected to chlorination and amination steps. google.com
Development of Halogenated Aniline Precursors for Etherification
The strategic introduction of halogen atoms onto an aniline ring is a fundamental step in preparing precursors for subsequent etherification reactions, such as the synthesis of phenoxy-anilines. The reactivity and regioselectivity of these halogenation reactions are highly dependent on the chosen halogenating agent and the substitution pattern of the aniline starting material.
A common approach involves the direct halogenation of anilines. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a practical route to electron-rich aryl halides. This method allows for selective para-bromination or ortho-chlorination in good yields by temporarily increasing the oxidation level of the aniline. nih.gov Another example is the preparation of 2,6-dibromo-4-trifluoromethoxyaniline, an intermediate for the fungicide thifluzamide. This can be achieved by reacting 4-trifluoromethoxyaniline with bromine or a combination of hydrogen bromide and hydrogen peroxide. google.com Similarly, 2,6-dichloro-4-trifluoromethylaniline can be synthesized from p-chlorobenzotrifluoride through a two-step process of ring chlorination followed by ammoniation. google.com
The synthesis of 2,4,6-tris(trifluoromethyl)aniline, a sterically hindered aniline, has been accomplished via a two-step sequence starting from 1,3,5-tris(trifluoromethyl)benzene. The process involves deprotonation and subsequent iodination, followed by a copper-catalyzed amination. researchgate.net
These halogenated anilines serve as crucial building blocks for the subsequent construction of the diaryl ether linkage characteristic of phenoxy-anilines. The nature and position of the halogen substituent significantly influence the efficiency of the following etherification step.
Table 1: Examples of Halogenated Aniline Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Dialkylaniline N-oxide | Thionyl bromide | para-Bromo-N,N-dialkylaniline | Up to 69 | nih.gov |
| N,N-Dialkylaniline N-oxide | Thionyl chloride | ortho-Chloro-N,N-dialkylaniline | Up to 69 | nih.gov |
| 4-Trifluoromethoxyaniline | Bromine | 2,6-Dibromo-4-trifluoromethoxyaniline | 82 | google.com |
| 4-Trifluoromethoxyaniline | HBr, H₂O₂ | 2,6-Dibromo-4-trifluoromethoxyaniline | 77 | google.com |
Advanced Coupling Reactions in the Construction of Complex Derivatives
Modern synthetic organic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are essential for the assembly of complex molecules like phenoxy-anilines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org
The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide array of amines with various aryl partners. wikipedia.org The development of specialized ligands, such as bidentate phosphines (e.g., BINAP and DPPF) and sterically hindered ligands, has been crucial in expanding the reaction's applicability to include primary amines and improving reaction rates and yields. wikipedia.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, with some NHC-palladium systems showing high efficiency in the amination of aryl tosylates. researchgate.netacs.org
Recent advancements have focused on making the reaction more sustainable by developing recyclable catalysts and using more environmentally benign solvents. researchgate.net Furthermore, the reaction has been adapted to use aqueous ammonia as the nitrogen source, offering a direct route to primary arylamines. synthesisspotlight.com
Palladium catalysis extends beyond C-N bond formation and is instrumental in the further functionalization of the phenoxy-aniline scaffold. These strategies allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings are widely used to form carbon-carbon bonds, attaching alkyl, alkenyl, or alkynyl groups to the aromatic rings. nih.gov For instance, an efficient palladium-catalyzed annulation of anilines with bromoalkynes has been developed to synthesize 2-phenylindoles. organic-chemistry.org This process involves a tandem nucleophilic addition and C-H functionalization. organic-chemistry.org
Under conditions similar to amination, alcohols can be coupled with aryl halides to form aryl ethers, providing a milder alternative to the traditional Ullmann condensation. wikipedia.org This is particularly relevant for the synthesis of the diaryl ether bond in phenoxy-anilines. Computational studies are now guiding the design of ligands that can facilitate challenging C(sp³)-O functionalizations, expanding the scope of these cross-coupling reactions. nih.gov
Reductive coupling of phenols with anilines, using a palladium catalyst and a hydrogen donor, offers a direct route to cyclohexylamines, demonstrating the versatility of palladium catalysis in modifying both aromatic rings of a phenoxy-aniline precursor. rsc.org
The ability to introduce substituents in a stepwise manner is crucial for building molecular complexity and creating a diverse library of compounds for screening purposes. The functional group tolerance of many palladium-catalyzed reactions is a key advantage in this regard.
A synthetic strategy might involve an initial Buchwald-Hartwig amination to form the core phenoxy-aniline structure, followed by a series of palladium-catalyzed cross-coupling reactions to add further substituents. For example, after forming a halogenated phenoxy-aniline, the remaining halogen can serve as a handle for a subsequent Suzuki or Sonogashira coupling to introduce a new carbon-based substituent.
The development of one-pot, multi-reaction sequences is a growing area of interest. For example, a metal-free, one-pot synthesis of diarylamines from aromatic aldehydes and anilines has been developed, proceeding through an imine formation, an oxidative rearrangement, and a photochemical deformylation. acs.org While not directly a palladium-catalyzed process, it highlights the trend towards efficient, sequential reaction cascades.
The synthesis of various 2-phenoxyaniline (B124666) derivatives often involves the sequential reaction of substituted phenols and anilines, sometimes involving protection and deprotection steps to achieve the desired substitution pattern. google.com The strategic planning of these sequences is essential for the efficient construction of complex, highly functionalized phenoxy-aniline derivatives.
Chemical Reactivity and Derivatization Studies of 2 2,4,6 Trifluorophenoxy Aniline
Reactivity at the Aniline (B41778) Functional Group
The aniline functional group is a primary aromatic amine, which typically directs electrophilic attack to the ortho and para positions of its own ring and is susceptible to reactions at the nitrogen atom. byjus.com
Table 1: Halogenation of Aniline Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Aniline | Bromine water | 2,4,6-Tribromoaniline | youtube.comyoutube.com |
| 2-Fluoroaniline | N-bromo-succinimide | 4-Bromo-2-fluoroaniline | google.com |
Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.comyoutube.com This leads to the formation of a significant amount of the meta-nitro product, alongside ortho and para isomers. byjus.comyoutube.com To circumvent this, the amino group is often protected by acetylation to form acetanilide, which is then nitrated to yield predominantly the para-nitro product. libretexts.org The acetyl group can later be removed by hydrolysis. libretexts.org For 2-(2,4,6-Trifluorophenoxy)aniline, similar strategies would likely be necessary for selective nitration.
Sulfonation: The sulfonation of aniline with sulfuric acid typically yields sulfanilic acid (p-aminobenzenesulfonic acid). byjus.com The reaction proceeds through the formation of anilinium hydrogen sulfate, which upon heating rearranges to the para-substituted product. byjus.com Aromatic sulfonation is a reversible reaction, which can be useful in protecting aromatic systems. wikipedia.org For this compound, sulfonation would be expected to occur at the para position relative to the amino group. Methods for direct sulfonation of aniline to produce aniline-2-sulfonic acid have also been developed using specific catalysts. google.com
Table 2: Nitration and Sulfonation of Aniline
| Reaction | Reagents and Conditions | Major Product(s) | Key Considerations | Reference |
|---|---|---|---|---|
| Nitration | HNO3, H2SO4 | Mixture of o-, m-, and p-nitroaniline | Anilinium ion formation leads to meta-product | byjus.comyoutube.com |
The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring. libretexts.org
Amino Group (-NH2): This is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance. byjus.comlkouniv.ac.in This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org
The interplay between the activating amino group and the deactivating trifluorophenoxy group will determine the precise conditions required for electrophilic substitution and the distribution of isomers. The strong ortho-, para-directing influence of the amino group is expected to dominate, leading to substitution primarily at the positions ortho and para to the -NH2 group.
The amino group of anilines can be readily acylated and alkylated.
Acylation: Acylation of the amino group is a common strategy to protect it and to reduce its activating effect during electrophilic aromatic substitution. libretexts.org Reagents such as acetic anhydride (B1165640) or acetyl chloride are typically used. libretexts.org The resulting amide is less basic and less prone to oxidation. Friedel-Crafts acylation of anilides (acylated anilines) can be challenging due to the deactivating nature of the acyl group and the potential for the Lewis acid catalyst to complex with the nitrogen atom. google.com However, specific catalysts have been developed to facilitate this reaction. google.comgoogleapis.com
Alkylation: The direct alkylation of anilines can be difficult to control, often leading to polyalkylation. More sophisticated methods, such as reductive alkylation, have been developed for the controlled alkylation of aniline derivatives. osaka-u.ac.jp
Primary aromatic amines, such as this compound, can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgyoutube.com This reaction converts the amino group into a diazonium salt (-N2+), which is a versatile intermediate in organic synthesis. organic-chemistry.org
Diazonium salts can undergo a variety of substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by a range of substituents, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups. organic-chemistry.org This provides a powerful method for introducing a wide array of functional groups onto the aromatic ring that might not be possible through direct substitution methods. For example, an aniline can be converted to a fluorinated aromatic compound via the Balz-Schiemann reaction, where the diazonium salt is heated with fluoroboric acid (HBF4). youtube.com
Table 3: Common Transformations of Aryl Diazonium Salts
| Reaction | Reagents | Product |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | Aryl chloride |
| Sandmeyer Reaction | CuBr / HBr | Aryl bromide |
| Sandmeyer Reaction | CuCN / KCN | Aryl nitrile |
| Schiemann Reaction | HBF4, heat | Aryl fluoride (B91410) |
Reactivity Pertaining to the 2,4,6-Trifluorophenoxy Moiety
Influence of Trifluorophenoxy Substitution on Aromatic Ring Reactivity
The trifluorophenoxy substituent exerts a profound deactivating effect on the aromatic ring to which it is attached, making electrophilic aromatic substitution reactions on this ring highly unfavorable. Conversely, the fluorine atoms, particularly those at the ortho and para positions, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a well-established characteristic of polyfluorinated aromatic compounds. The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a fluoride ion by a suitable nucleophile.
While specific studies on this compound are not extensively documented, the reactivity of analogous polyfluorinated phenyl ethers suggests that nucleophilic attack would preferentially occur at the positions activated by the fluorine atoms. mdpi.com
Selective Cleavage or Modification of the Ether Linkage
The diaryl ether linkage in this compound is generally stable due to the strength of the C-O bonds. Cleavage of such bonds typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. nih.govmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The mechanism of acidic cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of diaryl ethers, this reaction is often difficult. libretexts.org
Catalytic methods for the cleavage of C-O bonds in ethers have also been developed, though their application to highly fluorinated systems like the one may present unique challenges.
Table 1: Representative Conditions for Diaryl Ether Cleavage (Analogous Systems)
| Reagent(s) | Conditions | Products | Reference |
| HBr/Acetic Acid | Reflux | Phenol (B47542) and Aryl Bromide | nih.gov |
| HI | High Temperature | Phenol and Aryl Iodide | masterorganicchemistry.com |
| Boron Tribromide (BBr₃) | Low Temperature | Phenol and Aryl Bromide | General Knowledge |
This table presents general conditions for diaryl ether cleavage and may not be directly applicable to this compound without experimental validation.
Reactions Involving Fluorine Atoms (e.g., Fluorine-Hydrogen Exchange)
The fluorine atoms on the 2,4,6-trifluorophenoxy ring are generally unreactive towards displacement under standard conditions, except for nucleophilic aromatic substitution as previously discussed. Fluorine-hydrogen exchange reactions on highly fluorinated aromatic rings are known but typically require specific catalysts or reagents, such as metal hydrides or organometallic complexes. These reactions are not commonplace and would necessitate specific investigation for the target molecule.
Intra- and Intermolecular Cyclization Reactions
The presence of both an amino group and a phenoxy group in an ortho relationship provides a versatile scaffold for the synthesis of various fused heterocyclic systems. These reactions can proceed through either intramolecular or intermolecular pathways, depending on the reaction conditions and the co-reactants involved.
Formation of Fused Heterocyclic Systems Utilizing Both Functional Groups
The intramolecular cyclization of this compound and its derivatives can lead to the formation of important heterocyclic cores, such as phenoxazines. The synthesis of phenoxazine (B87303) derivatives can often be achieved through the oxidative cyclization of 2-aminophenol (B121084) derivatives or related compounds. researchgate.net For instance, the self-condensation of 2-aminophenol at high temperatures in the presence of a catalyst like iodine can yield phenoxazine. google.com
While direct cyclization of this compound to a fluorinated phenoxazine has not been explicitly detailed in readily available literature, analogous reactions of ortho-substituted anilines and phenols suggest the feasibility of such transformations under appropriate oxidative conditions. mdpi.com
Table 2: Examples of Intramolecular Cyclization to Form Fused Heterocycles (Analogous Systems)
| Starting Material | Reagent(s)/Conditions | Product | Reference |
| 2-Aminophenol | Iodine, Diphenyl ether, 260-270 °C | 10H-Phenoxazine | google.com |
| 1-(2-Azidoethyl)-6-methoxyisoquinolin-7-ol | Phenyliodine diacetate, HFIP | Demethyl(oxy)aaptamine skeleton | mdpi.com |
| N-Phenyl-N'-(2-chloroethyl)urea | Spontaneous in cell culture | N-Phenyl-4,5-dihydrooxazol-2-amine | nih.gov |
This table illustrates general methods for intramolecular cyclization and the products are specific to the cited reactions, not direct derivatives of the subject compound.
Condensation and Annulation Reactions with Appropriate Co-reactants
The amino group of this compound can participate in condensation reactions with various bifunctional reagents to construct larger heterocyclic frameworks. For example, condensation with β-diketones is a common method for the synthesis of benzodiazepines and other related heterocycles. nih.gov The reaction typically proceeds via the formation of an enamine or imine intermediate, followed by an intramolecular cyclization.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a plausible pathway for derivatization. The specific outcomes of such reactions would be highly dependent on the nature of the co-reactant and the reaction conditions employed.
Table 3: Examples of Condensation and Annulation Reactions (Analogous Systems)
| Aniline Derivative | Co-reactant | Product Type | General Reference |
| 2-Aminobenzophenone | - | 1,4-Benzodiazepine | nih.gov |
| Aniline | β-Diketone | Quinoline (B57606) (Skraup synthesis) | General Knowledge |
| 2-Aminophenol | 1,2-Dihaloarene | Phenoxazine | researchgate.net |
This table provides examples of condensation and annulation reactions with aniline derivatives to illustrate potential reaction pathways.
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 2-(2,4,6-Trifluorophenoxy)aniline, a suite of NMR experiments would be required to assign the proton, carbon, and fluorine environments unambiguously.
Proton NMR (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy would be the first step in the structural analysis, revealing the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count). The spectrum would be expected to show signals corresponding to the aromatic protons on both the aniline (B41778) and the trifluorophenoxy rings, as well as the amine (-NH₂) protons. The coupling constants (J) would provide valuable information about the relative positions of protons on the aromatic rings (ortho, meta, para coupling).
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environments and Coupling Patterns
Given the presence of three fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms. The spectrum would be expected to show distinct signals for the fluorine atoms at the C-2, C-4, and C-6 positions of the phenoxy ring. The chemical shifts and the coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H coupling) would confirm their positions and provide insight into the electronic structure of the trifluorophenoxy moiety.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, a series of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly vital for identifying quaternary carbons and for confirming the ether linkage between the aniline and trifluorophenoxy rings by showing a correlation between protons on one ring and carbons on the other, through the oxygen atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound with high precision. This measurement allows for the calculation of the elemental formula, confirming the molecular formula of C₁₂H₈F₃NO. This is a critical step in verifying the identity of a synthesized compound. The fragmentation pattern observed in the mass spectrum would also provide corroborating evidence for the proposed structure, showing characteristic losses of fragments related to the trifluorophenoxy and aniline moieties.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide information on both the purity of a sample and the molecular weight of its components.
In a typical LC-MS analysis of aromatic amines, chromatographic separation is achieved on a suitable column, such as a biphenyl (B1667301) or C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of acid or buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient elution, where the composition of the mobile phase is varied over time, allows for the efficient separation of the target analyte from any impurities or byproducts.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for aromatic amines, typically in the positive ion mode. nih.gov This process generates protonated molecules [M+H]⁺, which are then detected by the mass analyzer. For this compound (molar mass: 253.20 g/mol ), the expected protonated molecule would have a mass-to-charge ratio (m/z) of approximately 254.21.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the parent ion (e.g., m/z 254.21) is selected and subjected to collision-induced dissociation (CID), which fragments the molecule into smaller, characteristic product ions. The fragmentation pattern provides a unique fingerprint for the compound, enhancing the certainty of its identification. The development of sensitive LC-MS/MS methods allows for the detection and quantification of aromatic amines at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.gov
The purity of a this compound sample can be assessed by examining the chromatogram for the presence of other peaks. The area of the main peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.
Key expected IR absorptions for this compound include:
N-H Stretching: The amine (–NH₂) group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically display two bands in this region: one for the asymmetric stretch and one for the symmetric stretch. These bands are generally sharper and less intense than the O-H stretching bands of alcohols. libretexts.orgpressbooks.pub
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected to appear in the range of 1250-1360 cm⁻¹. researchgate.net
C-O-C Stretching: The ether linkage (Ar-O-Ar) will produce a strong, characteristic absorption band due to C-O-C asymmetric stretching, typically in the 1200-1275 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bonds will give rise to strong absorption bands in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The exact position of these bands can be influenced by the substitution pattern on the aromatic ring.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings will appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. pressbooks.pub
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
The following table summarizes the expected IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-N | Stretching | 1250 - 1360 |
| Ether (Ar-O-Ar) | Asymmetric C-O-C Stretching | 1200 - 1275 |
| Aromatic C-F | Stretching | 1000 - 1400 |
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic rings and the C-F bonds. The information obtained from both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
The crystal structure of a related compound, 2,4,6-trifluoroaniline (B1293507), has been elucidated by single-crystal X-ray diffraction. nih.govnih.gov In this structure, the C–C–C bond angles show some deviation from the ideal 120°, with larger angles found at the carbon atoms bonded to fluorine. nih.govnih.gov This type of analysis for this compound would provide precise geometric parameters.
The following table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
In the solid state, molecules of this compound will interact with each other through various non-covalent forces. SC-XRD allows for the detailed analysis of these intermolecular interactions.
Hydrogen Bonding: The amine group (–NH₂) can act as a hydrogen bond donor, while the ether oxygen and the fluorine atoms can potentially act as hydrogen bond acceptors. The crystal structure of 2,4,6-trifluoroaniline reveals the presence of hydrogen bonds between the amino group and fluorine atoms. nih.govnih.gov Specifically, one of the ortho-fluorine atoms participates in these interactions. nih.gov It is plausible that similar N-H···F or N-H···O hydrogen bonds could be present in the crystal structure of this compound, influencing its packing arrangement.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). wikipedia.orgprinceton.edu The fluorine atoms in this compound, being covalently bonded to an aromatic ring, could potentially participate in halogen bonding, although fluorine is the weakest of the halogens in this regard. ucla.edu The geometry of these interactions, if present, would be revealed by the crystal structure analysis.
The analysis of these intermolecular interactions is crucial for understanding the crystal packing and the resulting physical properties of the solid material.
Advanced Chromatographic Techniques (e.g., UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of complex molecules such as this compound, UPLC provides a powerful tool for separation, identification, and quantification.
The analysis of aromatic amines and their derivatives is crucial in various fields, and UPLC has been demonstrated to be a highly effective technique for this purpose. waters.com While specific UPLC methods for this compound are not extensively documented in publicly available literature, a robust method can be developed based on the known chromatographic behavior of structurally related compounds, such as substituted anilines and diaryl ethers. nih.govresearchgate.net
A typical UPLC system for the analysis of this compound would consist of a binary or quaternary solvent manager, a sample manager with a flow-through needle, a column heater, and a photodiode array (PDA) or a mass spectrometer (MS) detector. The choice of stationary phase and mobile phase is critical for achieving optimal separation.
Research on the analysis of various aromatic amines by UPLC-MS has shown that rapid and sensitive methods can be developed. waters.com For instance, a 10-minute method has been successfully used to screen for carcinogenic aromatic amines, demonstrating the speed and efficiency of UPLC. waters.com Studies on other fluorinated anilines, such as 3-fluoroaniline, have utilized UPLC coupled with mass spectrometry to identify numerous metabolites, highlighting the technique's capability to resolve complex mixtures. nih.gov
Given the structure of this compound, which contains both an aniline moiety and a diaryl ether linkage, a reversed-phase UPLC method would be most appropriate. The trifluorophenoxy group imparts significant hydrophobicity, while the aniline group provides a site for potential protonation, influencing its retention behavior.
A suitable UPLC method would likely employ a C18 or a phenyl-hexyl stationary phase to take advantage of both hydrophobic and π-π interactions. The mobile phase would typically consist of a mixture of an aqueous component (such as water with a small amount of acid, like formic acid, to ensure good peak shape for the amine) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound of interest while separating it from potential impurities.
The physicochemical properties of the constituent parts of the molecule, such as 2,4,6-trifluoroaniline, inform the development of an analytical method. sigmaaldrich.comnih.govnih.gov The presence of the chromophoric phenyl rings suggests that UV detection would be a suitable detection method. The maximum absorbance wavelength (λmax) for aniline is around 280 nm, and substituted anilines exhibit similar UV absorption profiles. nist.govresearchgate.net Therefore, a PDA detector set to monitor a range of wavelengths, including the 254 nm and 280 nm regions, would be appropriate for detecting and quantifying this compound. For higher sensitivity and structural confirmation, coupling the UPLC system to a mass spectrometer would be the ideal approach.
The following data tables outline a proposed UPLC method and expected performance characteristics for the analysis of this compound, based on established methods for similar compounds. waters.comnih.govijpbs.com
Table 1: Proposed UPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatographic System | Waters ACQUITY UPLC H-Class or similar |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | ACQUITY UPLC PDA Detector & ACQUITY QDa Mass Detector |
| PDA Wavelength Range | 210 - 400 nm |
| Mass Spectrometry Mode | Electrospray Ionization (ESI), Positive |
Table 2: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.5 | 95 | 5 |
| 1.0 | 0.5 | 95 | 5 |
| 7.0 | 0.5 | 5 | 95 |
| 8.0 | 0.5 | 5 | 95 |
| 8.1 | 0.5 | 95 | 5 |
| 10.0 | 0.5 | 95 | 5 |
Computational and Theoretical Investigations of 2 2,4,6 Trifluorophenoxy Aniline
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure
No published Density Functional Theory (DFT) studies were found that specifically detail the ground state geometries and electronic structure of 2-(2,4,6-trifluorophenoxy)aniline. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available computational predictions for the spectroscopic parameters of this compound. Theoretical calculations are often used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F), which can be a powerful tool for confirming the structure and purity of a synthesized compound.
Molecular Electrostatic Potential (MEP) Mapping
No Molecular Electrostatic Potential (MEP) maps for this compound have been reported in the literature. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, offering predictions about its reactivity.
Reaction Mechanism Elucidation Through Computational Modeling
Transition State Characterization for Synthetic Pathways
There is no available research that computationally characterizes the transition states for the synthetic pathways of this compound. These calculations are essential for understanding the energy barriers and the geometry of the intermediate structures that occur during a chemical reaction.
Energy Profiles and Reaction Kinetics
In the absence of transition state analysis, no energy profiles or computational studies on the reaction kinetics for the synthesis of this compound have been published. Such data would provide a deeper understanding of the reaction rates and the feasibility of different synthetic routes.
Conformational Analysis and Potential Energy Surfaces
The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states between these conformers. For this compound, key dihedral angles would be the C-C-O-C and C-C-N-H angles.
It is anticipated that the conformational preferences would be governed by a balance of steric and electronic effects. The bulky trifluorophenyl group and the aniline (B41778) moiety would likely favor a non-planar arrangement to minimize steric hindrance. Intramolecular hydrogen bonding between the amino group (NH2) and the ether oxygen or one of the fluorine atoms could also play a significant role in stabilizing certain conformations. The presence of fluorine atoms, which are highly electronegative, would influence the electrostatic potential of the molecule and thus its preferred geometry.
A hypothetical conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature could be estimated using Boltzmann statistics.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (O-C-C-N) (°) | Relative Energy (kcal/mol) | Key Interactions |
| 1 | 90 | 0 | 0.0 | Intramolecular N-H---O hydrogen bond |
| 2 | 180 | 0 | 1.5 | Sterically favored, extended conformation |
| 3 | 90 | 180 | 2.0 | Anti-orientation of amino group |
| 4 | 60 | 60 | 3.5 | Gauche interaction |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide valuable insights into the dynamic behavior of this compound and its interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.
In an MD simulation of this compound in a solvent, one could study how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. The simulations would also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces.
The intermolecular interactions of this compound are expected to be complex. The amino group can act as a hydrogen bond donor, while the ether oxygen and the fluorine atoms can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions. The presence of multiple fluorine atoms on one of the phenyl rings would create a significant dipole moment, leading to strong dipole-dipole interactions.
Analysis of the radial distribution functions from an MD simulation would quantify the probability of finding neighboring molecules at a certain distance, providing a detailed picture of the local molecular environment.
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Hydrogen Bond | N-H (Aniline) | O (Ether) | -3 to -5 |
| Hydrogen Bond | N-H (Aniline) | F (Trifluorophenyl) | -1 to -2 |
| π-π Stacking | Aniline Ring | Trifluorophenyl Ring | -2 to -4 |
| Dipole-Dipole | Molecule Dipole | Molecule Dipole | -1 to -3 |
Note: This table provides estimated energy ranges for potential interactions. The actual interaction energies would depend on the specific geometry and environment and would need to be calculated using high-level computational methods.
Applications of 2 2,4,6 Trifluorophenoxy Aniline in Advanced Organic Synthesis
Key Intermediate in the Synthesis of Fluorinated Heterocycles
The aniline (B41778) functional group of 2-(2,4,6-Trifluorophenoxy)aniline serves as a versatile handle for the construction of various nitrogen-containing heterocyclic rings. The presence of the trifluorophenoxy substituent introduces fluorine into the target molecules, a feature highly sought after in the development of new pharmaceuticals and agrochemicals.
Precursor for Fluoro-Substituted Pyrimidine (B1678525) Derivatives
Fluoro-substituted pyrimidines are a critical class of compounds in medicinal chemistry, with applications ranging from antiviral to anticancer agents. kpi.ua The synthesis of these heterocycles often involves the cyclocondensation of a molecule containing a guanidine (B92328) or amidine functionality with a 1,3-dicarbonyl compound or its equivalent. Substituted anilines can be key precursors in the formation of the required building blocks for pyrimidine synthesis. rsc.org
While direct literature examples detailing the use of this compound in pyrimidine synthesis are not prevalent, the general reactivity of anilines makes it a plausible and valuable precursor. For instance, anilines can be converted to β-enaminones, which can then undergo cyclization with a suitable partner to form the pyrimidine ring. The general approach for the synthesis of 2-aminopyrimidines often involves the reaction of chalcones with guanidine salts. rsc.org
A plausible synthetic route could involve the conversion of this compound to a corresponding β-ketoamine or a related activated intermediate, which would then undergo cyclocondensation. The reaction conditions for such transformations are well-established in organic synthesis. organic-chemistry.org
Table 1: Representative Conditions for Pyrimidine Synthesis from Amine Precursors
| Amine Precursor | Reagents and Conditions | Product Type | Reference |
| Substituted Anilines | Aryl ketones, DMSO, K₂S₂O₈ | 4-Arylquinolines/4-Arylpyrimidines | organic-chemistry.org |
| Amidines | Ketones, N,N-dimethylaminoethanol | Pyrimidine derivatives | organic-chemistry.org |
| Guanidine Salts | Chalcones, Base | 2-Amino-4,6-diarylpyrimidines | rsc.org |
The resulting pyrimidine derivatives bearing the 2-(2,4,6-trifluorophenoxy) moiety would be of significant interest for screening in drug discovery programs due to the combined presence of the pyrimidine core and the highly fluorinated substituent.
Building Block for Imidazo[1,2-a]pyrazine Scaffolds
Imidazo[1,2-a]pyrazines are another class of nitrogen-fused heterocycles that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. researchgate.net The synthesis of this scaffold typically involves the condensation of an aminopyrazine derivative with an α-haloketone. researchgate.net
The utility of this compound in this context would lie in its potential to be converted into a suitably substituted aminopyrazine. While direct synthetic routes starting from this specific aniline are not explicitly documented in readily available literature, the chemical precedent for the transformation of anilines into more complex heterocyclic systems is well-established. nih.gov A multi-step synthesis could involve the initial formation of a pyrazine (B50134) ring from the aniline, followed by the construction of the fused imidazole (B134444) ring.
Table 2: General Strategies for Imidazo[1,2-a]pyrazine Synthesis
| Starting Materials | Key Reaction | Product | Reference |
| 2-Aminopyrazine, α-haloketone | Cyclocondensation | Imidazo[1,2-a]pyrazine | researchgate.net |
| 2-Aminopyridine, Aryl aldehyde, Isocyanide | Multicomponent Reaction | Imidazo[1,2-a]pyridine | researchgate.net |
The resulting imidazo[1,2-a]pyrazines incorporating the 2-(2,4,6-trifluorophenoxy) group would be novel compounds with potential applications in areas such as antiviral or anticancer research. sigmaaldrich.com
Synthesis of other Nitrogen-Containing Aromatic Rings
The versatility of the aniline group in this compound extends to the synthesis of a wide array of other nitrogen-containing aromatic rings. The principles of cyclocondensation and multicomponent reactions can be applied to construct various heterocyclic frameworks. wisdomlib.org For example, reactions with β-ketoesters could lead to the formation of quinoline (B57606) derivatives, while reactions with other appropriate bifunctional reagents could yield benzodiazepines, quinoxalines, or other fused heterocyclic systems. The presence of the electron-donating amino group and the electron-withdrawing trifluorophenoxy group can influence the regioselectivity of these cyclization reactions, offering pathways to specific isomers.
Role in the Development of Complex Fluorinated Molecules
The incorporation of fluorine into organic molecules can dramatically influence their properties, making fluorinated compounds highly valuable in the pharmaceutical and agrochemical industries, as well as in materials science. researchgate.net
As a Synthon for Pharmaceutical and Agrochemical Intermediates
The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound is an ideal synthon for introducing the 2-(2,4,6-trifluorophenoxy)phenylamino moiety into a larger molecule. Many biologically active compounds contain diaryl ether or diarylamine substructures. nih.gov The synthesis of such compounds often relies on cross-coupling reactions or nucleophilic aromatic substitution.
The presence of the trifluorinated ring in this compound enhances the lipophilicity of the resulting molecules, which can improve their ability to cross biological membranes. asianpubs.org This is a desirable property for both pharmaceuticals and agrochemicals. For instance, in drug design, increased lipophilicity can lead to better absorption and distribution. In agrochemicals, it can enhance penetration through the waxy cuticle of plants or the exoskeleton of insects.
Contribution to Fluorine-Containing Organic Materials
The unique properties of fluorine-containing compounds also make them attractive for the development of advanced organic materials. Polymers incorporating fluorinated monomers often exhibit enhanced thermal stability, chemical resistance, and desirable optical and electronic properties. tandfonline.com Fluorinated poly(aryl ether)s, for example, are known for their low dielectric constants and low water absorption, making them suitable for applications in microelectronics and high-frequency communication systems. acs.org
This compound, with its aromatic amine functionality, can serve as a monomer in the synthesis of high-performance polymers such as fluorinated polyimides or polyamides. tandfonline.comrsc.org The general synthetic route to polyimides involves the polycondensation of a diamine with a dianhydride. The incorporation of the bulky and fluorinated 2-(2,4,6-trifluorophenoxy) side group would be expected to influence the polymer's properties, potentially leading to materials with low dielectric constants, good solubility in organic solvents, and high thermal stability.
Table 3: Properties of Fluorinated Polymers
| Polymer Type | Key Monomers | Notable Properties | Reference |
| Fluorinated Poly(ether imide)s | Fluorinated Diamines, Dianhydrides | High thermal stability, optical transparency, low moisture uptake | tandfonline.com |
| Fluorinated Poly(aryl ether)s | Fluorinated Diphenols, Dihalides | Low dielectric constant, low water absorption | acs.org |
| Fluorinated Polyimides | Fluorinated Diamines, Dianhydrides | Excellent solubility, high thermal stability, low dielectric constant | rsc.org |
The development of new fluorinated monomers like this compound is crucial for advancing the field of materials science and creating next-generation materials for a variety of high-tech applications.
Integration into Polymer Chemistry
Extensive literature searches did not yield specific examples of this compound being utilized as a monomer for polyamine-quinone polymers or as a direct precursor for other specialty fluorinated polymers. The following sections outline the proposed, but currently undocumented, applications based on the general reactivity of analogous fluorinated aniline and phenoxy-aniline compounds.
Monomer for Polyamine-Quinone Polymers
There is currently no available scientific literature that specifically documents the use of This compound in the synthesis of polyamine-quinone polymers. While aniline derivatives can, in principle, be polymerized to form polyanilines, which can then be oxidized to polyamine-quinone structures, this specific application for the title compound has not been reported.
Precursor for Specialty Fluorinated Polymers with Unique Properties
The use of This compound as a precursor for specialty fluorinated polymers is not documented in available research. Fluorinated polymers, known for their exceptional properties like thermal stability and chemical resistance, are a significant area of materials science. researchgate.netpageplace.denih.govresearchgate.net The incorporation of the trifluorophenoxy group into a polymer backbone could theoretically impart desirable characteristics. researchgate.net However, specific polymers synthesized from this compound and their properties have not been described in the literature.
Exploration in Catalyst and Ligand Design
The exploration of This compound in catalyst and ligand design is a theoretical concept rather than a documented area of research. Its structural motifs, including the aniline and trifluorophenoxy groups, suggest potential for coordination with metal centers.
As a Component in Metal-Binding Ligands
No published research was found describing the synthesis or use of This compound as a component in metal-binding ligands. The design of ligands is a crucial aspect of developing catalysts for various chemical transformations. liv.ac.ukresearchgate.netresearchgate.net While phenoxy-imine and other aniline-based ligands are known, those derived from this compound have not been reported.
Influence of Fluorination on Catalytic Performance
Given that no catalysts or ligands based on This compound have been reported, there is no experimental data on the influence of its specific fluorination pattern on catalytic performance. The presence of fluorine atoms in a ligand can significantly alter the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. liv.ac.uk However, without concrete examples, any discussion remains speculative.
Q & A
Q. What are the established synthetic routes for 2-(2,4,6-Trifluorophenoxy)aniline, and what are their optimal conditions?
The synthesis of fluorinated aniline derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example:
- Nucleophilic substitution : Reacting 2,4,6-trifluorophenol with 2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro-group reduction using Pd/C and H₂ .
- Cross-coupling : Suzuki-Miyaura coupling of boronic acids with halogenated precursors (e.g., 2-bromoaniline and 2,4,6-trifluorophenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
*Yields extrapolated from analogous reactions in cited evidence.
Q. How is the molecular structure of this compound characterized?
Structural analysis employs:
- NMR spectroscopy : H and F NMR to confirm substitution patterns and electronic environments .
- X-ray crystallography : Resolves bond lengths and angles, particularly the C-O-C linkage between the aniline and trifluorophenoxy groups .
- Computational modeling : Density Functional Theory (DFT) calculations predict molecular geometry and electrostatic potential surfaces .
Q. What purification techniques are effective for isolating this compound?
- Column chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
Advanced Research Questions
Q. How do electron-withdrawing trifluorophenoxy groups influence regioselectivity in electrophilic substitution reactions?
The -OC₆F₃ group is strongly electron-withdrawing, directing electrophiles (e.g., NO₂⁺, Br⁺) to meta positions relative to the aniline -NH₂ group. This contrasts with unsubstituted aniline, where -NH₂ activates ortho/para positions. Steric hindrance from fluorine atoms further limits accessibility to ortho sites .
Q. What computational methods are used to predict physicochemical properties of this compound?
- LogD calculations : Predict partition coefficients at pH 5.5 and 7.4 using software like ACD/Labs or ChemAxon .
- Molecular dynamics simulations : Model solvation behavior and membrane permeability for drug design .
| Property | Predicted Value | Method | Reference |
|---|---|---|---|
| LogD (pH 7.4) | 2.1 ± 0.3 | ACD/Percepta | |
| Polar surface area | 45.2 Ų | DFT (B3LYP/6-31G*) |
Q. How can this compound be functionalized for material science applications?
Q. What strategies are used to assess the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
